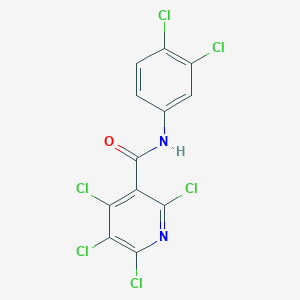![molecular formula C16H18N2O2S B5316806 N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as Compound 1, is a small molecule inhibitor that has been shown to have therapeutic potential in the treatment of cancer. The compound was first synthesized in 2009 by researchers at the University of Texas MD Anderson Cancer Center and has since been the subject of numerous scientific studies.
作用机制
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to inhibit the activity of AKT by binding to a specific site on the protein. This binding prevents AKT from being activated, which in turn prevents the downstream signaling pathways that promote cell growth and survival. The inhibition of AKT by N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to be specific and reversible, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and to have anti-inflammatory activity. These effects may have implications for the development of new therapies for infectious diseases and inflammatory conditions.
实验室实验的优点和局限性
One advantage of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger protein inhibitors. Additionally, the compound has been shown to be specific and reversible, which makes it a valuable tool for studying the role of AKT in cancer and other diseases. However, one limitation of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1. One area of interest is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of interest is the use of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 in combination with other anti-cancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 and its potential applications in the treatment of other diseases beyond cancer.
合成方法
The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-methylbutyryl chloride to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been optimized to improve yield and purity, and the compound is now available commercially for research purposes.
科学研究应用
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. Inhibition of AKT leads to cell death and has been shown to be an effective strategy for the treatment of cancer.
属性
IUPAC Name |
N-[3-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJVCMHDWDUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)

![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)